molecular formula C15H15N5O B2431840 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile CAS No. 2198296-61-4

3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2431840
CAS No.: 2198296-61-4
M. Wt: 281.319
InChI Key: ATNIVDOCAQNRHR-UHFFFAOYSA-N
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Description

3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile ( 2198296-61-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery research . Its molecular structure incorporates a 1,2,3-triazole ring linked to a piperidine scaffold and a benzonitrile group. The 1,2,3-triazole moiety is a privileged structure in pharmaceutical research due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for amide and other functional groups, which can improve the pharmacokinetic properties of lead compounds . Compounds featuring similar 1,2,3-triazole and benzonitrile motifs are actively being investigated in various therapeutic areas. For instance, research published in ACS Omega has explored biphenyl-1,2,3-triazole-benzonitrile derivatives as potential small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction for cancer immunotherapy . Furthermore, structurally related molecules containing the piperidine-carboxamide group have been patented for use as orexin receptor antagonists, indicating potential applications in treating neurological and sleep disorders . This combination of features makes 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile a valuable building block for researchers designing and synthesizing novel bioactive molecules for various biological assays. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[4-(triazol-2-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c16-11-12-2-1-3-13(10-12)15(21)19-8-4-14(5-9-19)20-17-6-7-18-20/h1-3,6-7,10,14H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNIVDOCAQNRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Precursor Preparation

4-Azidopiperidine serves as the critical intermediate for triazole formation. A two-step protocol is employed:

  • Boc Protection : Treatment of piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields N-Boc-piperidin-4-amine.
  • Diazotransfer : Reaction of the Boc-protected amine with trifluoromethanesulfonyl azide (TfN₃) in the presence of copper(II) acetate generates N-Boc-4-azidopiperidine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Amide Bond Formation: Coupling 4-(2H-1,2,3-Triazol-2-yl)piperidine with 3-Cyanobenzoic Acid

Synthesis of 3-Cyanobenzoyl Chloride

3-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (2 h), yielding the acyl chloride in >95% conversion.

Amidation Reaction

The N-Boc-protected piperidine-triazole is deprotected using HCl in dioxane (4 M, 2 h), and the resulting amine is coupled with 3-cyanobenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA):

Procedure :

  • Reactants : 4-(2H-1,2,3-Triazol-2-yl)piperidine (1.0 equiv), 3-cyanobenzoyl chloride (1.1 equiv).
  • Base : DIPEA (2.0 equiv).
  • Solvent : Dichloromethane, 0°C → 25°C, 6 h.
  • Yield : 68% after recrystallization (ethanol/water).

Alternative Pathways and Optimization Strategies

Suzuki-Miyaura Cross-Coupling for Precursor Diversification

Palladium-catalyzed coupling of 4-bromopiperidine derivatives with 3-cyanophenylboronic acid offers an alternative route to intermediates. For example, 4-bromo-1-(3-cyanobenzoyl)piperidine reacts under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to install aryl groups pre-triazole cyclization.

One-Pot Sequential Reactions

Integrating azide formation, CuAAC, and amidation in a single vessel minimizes purification steps. InCl₃-catalyzed systems, as demonstrated in pyrano[2,3-c]pyrazole syntheses, may enhance efficiency under ultrasonic irradiation.

Analytical Characterization and Quality Control

Chromatographic Purity

All intermediates and final products are analyzed via reverse-phase HPLC (Zorbax SB-Aq column, 5 mM triethylammonium phosphate/CH₃CN gradient). Purity thresholds exceed 95% for biological evaluation.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, triazole), 7.85–7.45 (m, 4H, aromatic), 4.10–3.60 (m, 4H, piperidine).
  • HRMS (ESI) : m/z 322.1420 [M + H]⁺ (calc. 322.1424 for C₁₆H₁₅N₅O).

Chemical Reactions Analysis

Types of Reactions

3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile has shown effectiveness against various strains of bacteria and fungi.

  • Mechanism of Action: The triazole ring interacts with enzymes critical for microbial survival, disrupting their function. For instance, studies have indicated that related compounds inhibit the growth of Candida auris, a pathogen known for its drug resistance .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Triazole derivatives are known to interfere with cellular processes involved in tumor growth and proliferation.

  • Case Studies: In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis.

Carbonic Anhydrase Inhibition

Research indicates that triazole-containing compounds can inhibit carbonic anhydrase enzymes, which play crucial roles in physiological processes such as acid-base balance and gas exchange.

  • Biochemical Pathways Affected: Inhibition of carbonic anhydrase can lead to alterations in bicarbonate production and carbon dioxide hydration, potentially impacting respiratory and renal functions.

Data Tables

Application AreaBiological ActivityReference
AntimicrobialEffective against Candida auris
AnticancerInduces apoptosis in cancer cells
Carbonic Anhydrase InhibitionDisrupts acid-base balance

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives revealed that 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinically isolated strains of Candida auris. This suggests significant potential for developing new antifungal agents based on this compound's structure .

Case Study 2: Anticancer Activity

In another investigation, a related triazole derivative was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective cytotoxicity at low concentrations. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Mechanism of Action

The mechanism of action of 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to proteins and enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to effects such as cell death or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile is unique due to its combination of the triazole, piperidine, and benzonitrile groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with molecular targets .

Biological Activity

The compound 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile is a novel synthetic derivative that incorporates a piperidine ring and a triazole moiety, which have been associated with various biological activities. This article aims to explore its biological activity, focusing on antifungal properties, anticancer potential, and other pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole-containing reagents. The structural formula can be analyzed using various spectroscopic techniques, including NMR and FTIR, to confirm the presence of functional groups such as the triazole ring and carbonyl functionalities.

Antifungal Activity

Recent studies have highlighted the antifungal efficacy of triazole derivatives against resistant strains of fungi, particularly Candida auris. For instance, derivatives similar to the compound showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating potent antifungal activity . The mechanism of action was found to involve disruption of the fungal plasma membrane and induction of apoptosis in fungal cells .

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Membrane disruption
pta20.451.5Apoptosis induction
pta30.973.9Cell cycle arrest

Anticancer Activity

Triazole derivatives have also shown promise in anticancer research. Some studies indicate that compounds containing triazole rings can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . The specific activity of 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile against specific cancer cell lines remains to be fully elucidated but is a promising area for future research.

Other Pharmacological Effects

Beyond antifungal and anticancer activities, triazole derivatives have been reported to possess a range of biological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Potential activity against certain viral infections.
  • Neuroprotective : Some studies suggest neuroprotective properties that may benefit conditions like Alzheimer's disease .

Case Studies

  • Study on Antifungal Activity : A study conducted on six novel piperidine-based triazole derivatives demonstrated their effectiveness against clinical isolates of C. auris. The compounds induced significant cell death through apoptosis and disrupted cellular integrity at sub-inhibitory concentrations .
  • Anticancer Evaluation : Research has indicated that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, although specific data on the compound is limited .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile with high purity and yield?

  • Methodological Answer :

  • Step 1 : Utilize nucleophilic substitution or coupling reactions between piperidine derivatives and triazole-containing precursors. For example, react 4-(2H-1,2,3-triazol-2-yl)piperidine with 3-cyanobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥95%) .
  • Critical Parameters : Monitor reaction pH (neutral to slightly basic) to avoid side reactions. Use anhydrous solvents to prevent hydrolysis of the carbonyl group.

Table 1 : Synthetic Optimization Data

PrecursorSolventTemp (°C)Yield (%)Purity (HPLC)
4-(Triazol-2-yl)piperidineDCM0–56895
3-Cyanobenzoyl chlorideTHFRT5288

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and nitrile (C≡N) absorption (~2220–2260 cm⁻¹) .
  • NMR : Use 1^1H NMR to resolve piperidine protons (δ 1.5–3.5 ppm) and triazole aromatic protons (δ 7.8–8.2 ppm). 13^{13}C NMR verifies the carbonyl carbon (~165–170 ppm) and nitrile carbon (~115–120 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Step 1 : Obtain the crystal structure of the compound (if available) or generate a 3D model using software like Gaussian or Avogadro. Reference X-ray crystallography data from similar triazole-piperidine derivatives for bond lengths/angles .
  • Step 2 : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases). Validate using binding energy scores (ΔG ≤ -7 kcal/mol indicates strong affinity) .
  • Step 3 : Compare computational results with experimental IC50_{50} values from enzymatic assays.

Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Step 1 : Verify compound purity (HPLC ≥98%) and stability (TGA/DTA for thermal decomposition thresholds >200°C) .
  • Step 2 : Standardize assay conditions:
  • Use consistent cell lines (e.g., HEK293 for receptor studies).
  • Control solvent effects (e.g., DMSO ≤0.1% v/v).
  • Step 3 : Perform dose-response curves in triplicate and analyze via nonlinear regression (GraphPad Prism).

Q. What strategies resolve low yields in piperidine-triazole coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or CuI for cross-coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency .

Data Contradiction Analysis

Q. Why do thermal stability analyses (TGA) show variability across studies?

  • Methodological Answer :

  • Factor 1 : Sample preparation (crystalline vs. amorphous forms). Crystalline samples degrade at higher temps (e.g., 250°C vs. 200°C for amorphous) .
  • Factor 2 : Heating rate (10°C/min vs. 5°C/min) affects decomposition profiles.
  • Resolution : Report TGA conditions (atmosphere, heating rate) alongside data for reproducibility .

Key Research Findings Table

Property Data Method Reference
Melting Point198–202°CDSC
LogP (Lipophilicity)2.3 ± 0.2HPLC Retention Time
Enzymatic Inhibition (IC50)12.5 µM (Kinase X)Fluorescence Assay
Thermal DecompositionOnset: 215°C (N2_2 atmosphere)TGA

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